

Ethyl Caffeate: A Comprehensive Physicochemical and Mechanistic Overview for Researchers

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Compound of Interest

Compound Name: *Ethyl Caffeate*

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This technical guide provides an in-depth analysis of the physicochemical characteristics of **ethyl caffeate**, a natural phenolic compound of significant interest to the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights into its biological activities.

Physicochemical Properties

Ethyl caffeate (ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a derivative of caffeic acid, exhibiting a range of biological activities attributed to its unique chemical structure. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1]
Molecular Weight	208.21 g/mol	[1]
Melting Point	149-152 °C	[2]
Boiling Point	377.0 ± 32.0 °C (Predicted)	[3]
Density	1.271 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; very soluble in alcohol. Soluble in DMSO (250 mg/mL) and ethanol.	[3][4]
pKa	8.71 ± 0.18 (Predicted)	[3][4]
LogP	2.002 - 2.6	[2][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of **ethyl caffeoate** are outlined to ensure reproducibility and accuracy in research settings.

Solubility Determination (Shake-Flask Method)

This protocol describes the determination of **ethyl caffeoate**'s solubility in water and organic solvents.

- Preparation of Saturated Solution: Add an excess amount of **ethyl caffeoate** to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the undissolved solid to settle.
- Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.2 µm filter may be necessary.

- Quantification: Analyze the concentration of **ethyl caffeate** in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed as the concentration of **ethyl caffeate** in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination (Capillary Method)

This standard procedure is used to determine the melting point range of crystalline **ethyl caffeate**.^{[6][7]}

- Sample Preparation: Finely powder a small amount of dry **ethyl caffeate**.
- Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.^{[1][3]}
- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
- Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.^[3]
- Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).^[3] This range represents the melting point of the sample.

pKa Determination (UV-Vis Spectrophotometry)

This method relies on the change in the UV-Vis absorbance spectrum of **ethyl caffeate** upon ionization at different pH values.^[8]

- Solution Preparation: Prepare a series of buffer solutions with a range of known pH values (e.g., pH 2 to 12). Prepare a stock solution of **ethyl caffeate** in a suitable solvent (e.g., methanol or DMSO).
- Spectral Measurement: Add a small, constant volume of the **ethyl caffeate** stock solution to each buffer solution to obtain a series of test solutions with the same total concentration of

the analyte. Record the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each test solution.

- Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (protonated) and basic (deprotonated) forms of **ethyl caffeate**. Plot the absorbance at these wavelengths against the pH.
- pKa Calculation: The pKa can be determined from the inflection point of the resulting sigmoidal curve.^[8] Alternatively, the Henderson-Hasselbalch equation can be used with the absorbance data to calculate the pKa.

LogP Determination (Shake-Flask HPLC Method)

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.^[9]

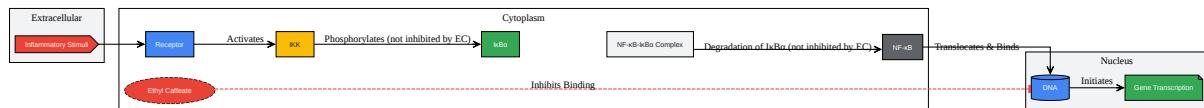
- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.
- Partitioning: Dissolve a known amount of **ethyl caffeate** in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase to create a two-phase system.
- Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of **ethyl caffeate** between the two phases.^[9]
- Phase Separation: Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.
- Quantification: Determine the concentration of **ethyl caffeate** in each phase using a validated HPLC-UV method.
- LogP Calculation: The partition coefficient (P) is the ratio of the concentration of **ethyl caffeate** in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

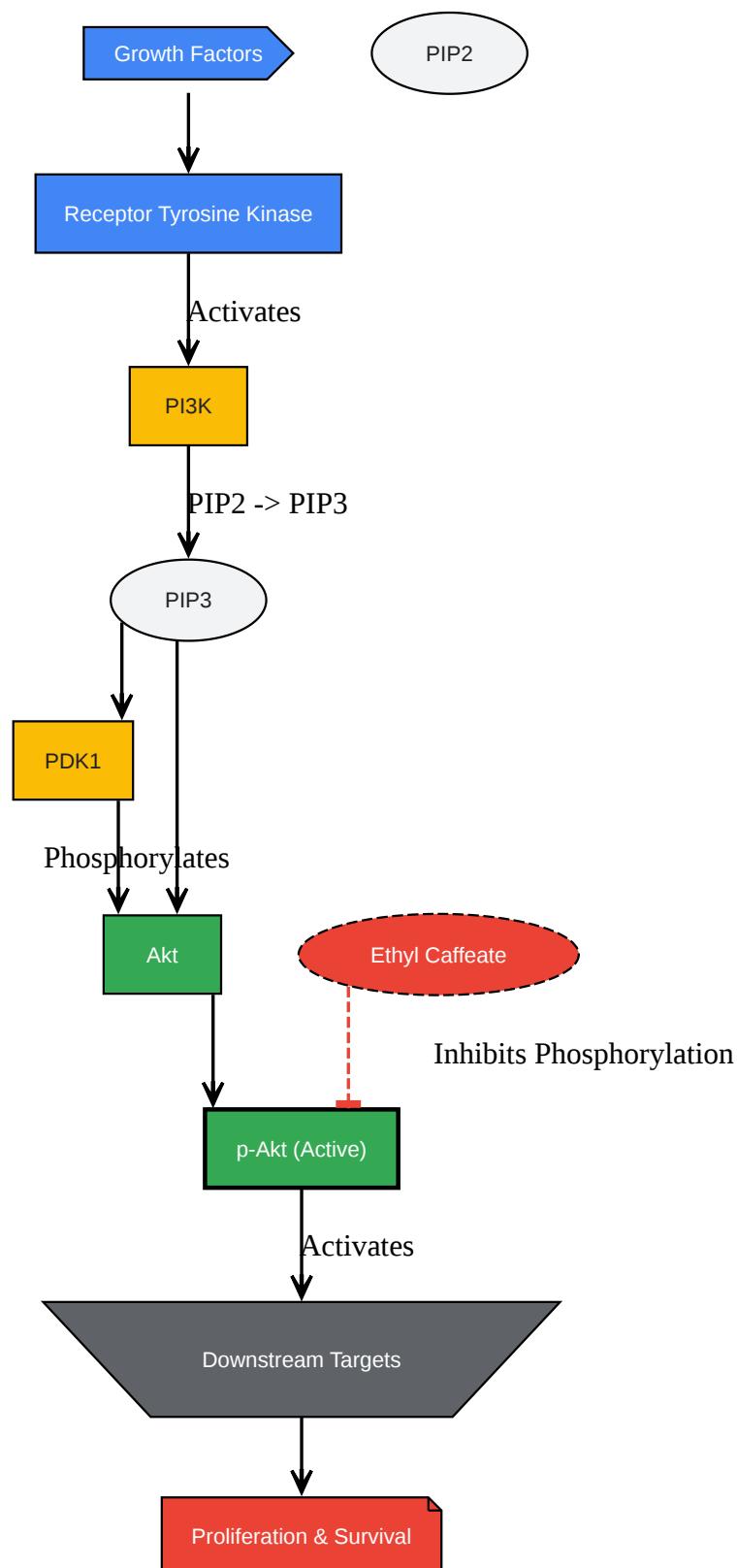
Signaling Pathway Involvement

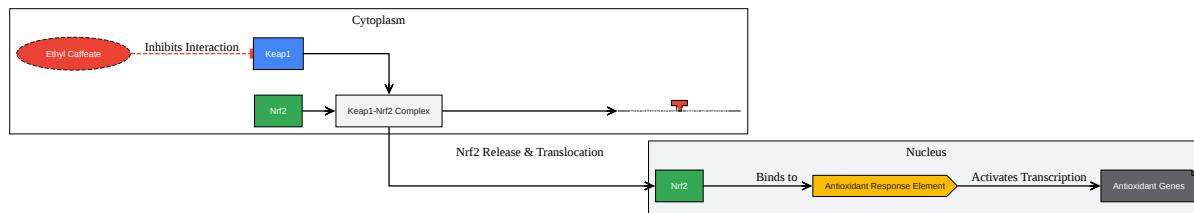
Ethyl caffeate has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cancer.

Anti-inflammatory Action via NF-κB Pathway

Ethyl caffeate exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. Notably, studies have shown that **ethyl caffeate** does not prevent the phosphorylation and degradation of the inhibitory protein IκB α , nor the subsequent translocation of NF-κB into the nucleus.^{[10][11]} Instead, its mechanism involves the direct impairment of the binding of the NF-κB complex to its target DNA sequences, thereby preventing the transcription of pro-inflammatory genes such as iNOS and COX-2.^{[10][11][12]}







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